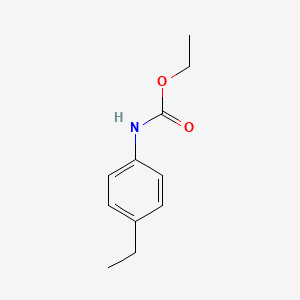
Carbamic acid, 4-ethylphenyl, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 4-ethylphenyl, ethyl ester is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.2423 g/mol . It is a derivative of carbamic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the phenyl ring is substituted with an ethyl group at the para position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-ethylphenyl, ethyl ester typically involves the reaction of 4-ethylphenyl isocyanate with ethanol. This reaction proceeds under mild conditions, usually at room temperature, and does not require any special catalysts . The general reaction scheme is as follows:
4-ethylphenyl isocyanate+ethanol→carbamic acid, 4-ethylphenyl, ethyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 4-ethylphenyl, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-ethylphenylamine and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates or other oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: 4-ethylphenylamine and ethanol.
Oxidation: Various carbamates or oxidized derivatives.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Carbamic acid, 4-ethylphenyl, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, 4-ethylphenyl, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl ester group can undergo hydrolysis to release the active 4-ethylphenylamine, which can then interact with biological targets . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the ethyl group on the phenyl ring.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Contains a chlorine atom instead of an ethyl group on the phenyl ring.
Carbamic acid, (4-nitrophenyl)-, ethyl ester: Contains a nitro group instead of an ethyl group on the phenyl ring.
Uniqueness
Carbamic acid, 4-ethylphenyl, ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other carbamic acid derivatives .
Properties
CAS No. |
28238-56-4 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl N-(4-ethylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-3-9-5-7-10(8-6-9)12-11(13)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
XUOKZZQCBBMUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















